[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
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Overview
Description
[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a bromophenyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a piperidine ring through cyclization reactions. The pyrazole moiety can be introduced via a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the pyrazole moiety can participate in binding interactions, while the piperidine ring may influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-carboxylates or piperidinones share structural similarities.
Bromophenyl Compounds: Other bromophenyl derivatives, such as bromophenyl ketones or bromophenyl amines.
Pyrazole Compounds: Pyrazole derivatives like pyrazole-4-carboxylates or pyrazole-4-amines.
Uniqueness
What sets [4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone apart is the combination of these three distinct moieties in a single molecule
Properties
IUPAC Name |
[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-14-3-1-11(2-4-14)12-5-7-19(8-6-12)15(20)13-9-17-18-10-13/h1-4,9-10,12H,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJMECCSNFHSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)C(=O)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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